molecular formula C6H12O6Sm B13398642 Samarium acetate

Samarium acetate

Cat. No.: B13398642
M. Wt: 330.5 g/mol
InChI Key: DGVVPRHPLWDELQ-UHFFFAOYSA-N
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Description

Samarium acetate is an acetate salt of samarium, with the chemical formula Sm(CH₃COO)₃. It exists in both hydrate and tetrahydrate forms. This compound is typically a pale yellow powder and is known for its applications in various scientific fields .

Chemical Reactions Analysis

Samarium acetate undergoes various chemical reactions, including:

    Oxidation: this compound can react with oxygen to form samarium oxide.

    Reduction: It can be reduced to elemental samarium under specific conditions.

    Substitution: this compound can participate in substitution reactions where the acetate groups are replaced by other ligands.

Common reagents used in these reactions include oxygen for oxidation and reducing agents like hydrogen gas for reduction. The major products formed from these reactions are typically samarium oxides and elemental samarium .

Scientific Research Applications

Mechanism of Action

The mechanism of action of samarium acetate involves its ability to act as a catalyst in various chemical reactions. It interacts with molecular targets and pathways by facilitating the formation or breaking of chemical bonds. The acetate groups in this compound can coordinate with other molecules, enhancing the reactivity of the samarium ion .

Comparison with Similar Compounds

Samarium acetate can be compared with other samarium compounds such as samarium chloride (SmCl₃), samarium nitrate (Sm(NO₃)₃), and samarium oxalate (Sm(C₂O₄)₃). Unlike these compounds, this compound is unique due to its acetate ligands, which provide distinct reactivity and solubility properties. Similar compounds include:

This compound’s uniqueness lies in its specific applications in catalysis and its role in the synthesis of specialized materials.

Properties

Molecular Formula

C6H12O6Sm

Molecular Weight

330.5 g/mol

IUPAC Name

acetic acid;samarium

InChI

InChI=1S/3C2H4O2.Sm/c3*1-2(3)4;/h3*1H3,(H,3,4);

InChI Key

DGVVPRHPLWDELQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.[Sm]

Origin of Product

United States

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